molecular formula C59H89N19O13S B549190 Icatibant CAS No. 130308-48-4

Icatibant

Cat. No. B549190
M. Wt: 1304.5 g/mol
InChI Key: QURWXBZNHXJZBE-SKXRKSCCSA-N
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Description

Icatibant is a synthetic decapeptide used to treat sudden attacks of hereditary angioedema (HAE). It works by blocking a chemical in the body that causes swelling, inflammation, and pain for patients with HAE . It is not a cure for HAE and is available only with a doctor’s prescription .


Synthesis Analysis

Icatibant is synthesized through an efficient solid-phase approach. This involves sequential coupling of protected amino acids to prepare Icatibant . The process also involves the usage of inorganic salts during the coupling, wash with HOBt in DMF solution after Fmoc-deprotection step to ensure complete removal of piperidine and reactions are going for completion .


Molecular Structure Analysis

The molecular formula of Icatibant is C59H89N19O13S . It is a synthetic decapeptide with five non-proteinogenic amino acids . It consists of ten amino acids in the following sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH .


Chemical Reactions Analysis

The chemical structure of Icatibant was elucidated by various analytical techniques and found satisfactory . It is optically active due to the presence of chiral centers in the amino acids .


Physical And Chemical Properties Analysis

Icatibant is a white or off-white powder in amorphous form. It is optically active due to the presence of chiral centers in the amino acids. It is freely soluble in water and hygroscopic by nature .

Scientific Research Applications

Role in Treating Hereditary Angioedema

Icatibant has shown significant effectiveness in treating hereditary angioedema (HAE), a condition characterized by intermittent episodes of bradykinin-mediated angioedema. It acts by blocking the bradykinin B2 receptors, thereby attenuating the episode. Clinical trials have demonstrated icatibant's superiority over oral tranexamic acid in European patients and its effectiveness in multiple treatments for attacks at all sites. It is administered subcutaneously, and about 10% of patients may require a second dose for re-emergent symptoms (Longhurst, 2010).

Application in Acquired C1‐Inhibitor Deficiency

Icatibant has been utilized in patients with angioedema due to acquired C1‐INH deficiency (AAE). An observational study reported effective symptom relief and good tolerability of icatibant in these cases. Most moderate-to-severe attacks resolved with a single subcutaneous injection of icatibant, demonstrating its efficacy in a real-world setting (Zanichelli et al., 2012).

Potential in Prophylactic Treatment

While primarily used in acute treatments, there is potential for icatibant in short-term prophylactic treatment in HAE. This is especially relevant for patients with HAE who are prone to angioedema following surgical or invasive procedures. More research is needed to establish this application (Bindslev‐Jensen & Skov, 2010).

Pharmacokinetics in Healthy Volunteers

The clinical pharmacokinetic parameters of icatibant and its primary metabolites were investigated in healthy human volunteers. Understanding these parameters is crucial for optimizing the drug's administration and effectiveness in treating HAE attacks (Leach et al., 2015).

Comparative Studies

Icatibant's effectiveness has been compared in different geographical and clinical settings, such as in Germany versus other countries. These comparative studies are essential for understanding how treatment outcomes can vary based on regional and healthcare differences (Maurer et al., 2018).

Self-Administration Versus Healthcare Professional Administration

Studies have also focused on the outcomes of self-administered versus healthcare professional-administered icatibant in acute HAE attacks. This research is vital for patient care optimization and understanding the drug's practicality and safety in different administration settings (Hernández Fernández de Rojas et al., 2015).

Impurity Analysis in Pharmaceutical Forms

Research has also been conducted on the presence and identification of impurities in icatibant pharmaceutical dosage forms. This is crucial for ensuring the drug's quality and safety (Lajin et al., 2019).

Future Directions

Icatibant has been shown to be effective in treating acute attacks of hereditary angioedema (HAE) in adults, adolescents, and children aged 2 years and older . It is also being investigated as a potential treatment for COVID-19 pneumonia . A larger, phase 3 trial is warranted to establish the clinical value of this treatment .

properties

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWXBZNHXJZBE-SKXRKSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N19O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138614-30-9 (acetate)
Record name Icatibant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20903963
Record name Icatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bradykinin is a peptide-based hormone that is formed locally in tissues in response to a trauma and acts to increases vessel permeability, dilates blood vessels and causes smooth muscle cells to contract. Bradykinin plays an important role in the mediation of pain as surplus bradykinin is partly responsible for producing signs of inflammation by activating bradykinin B2 receptors. In patients with HAE, they have an absent or dysfunctional C1-esterase inhibitor. This inhibitor is responsible for the production of bradykinin in which displacement of bradykinin from B2 receptors by icatibant has an inhibitory effect on the receptor for a relatively long time.
Record name Icatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Icatibant

CAS RN

130308-48-4
Record name Icatibant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PG89G35Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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